methyl 4-bromo-2,5-dimethyl-1H-pyrrole-3-carboxylate
CAS No.: 120935-94-6
Cat. No.: VC20875570
Molecular Formula: C8H10BrNO2
Molecular Weight: 232.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 120935-94-6 |
|---|---|
| Molecular Formula | C8H10BrNO2 |
| Molecular Weight | 232.07 g/mol |
| IUPAC Name | methyl 4-bromo-2,5-dimethyl-1H-pyrrole-3-carboxylate |
| Standard InChI | InChI=1S/C8H10BrNO2/c1-4-6(8(11)12-3)7(9)5(2)10-4/h10H,1-3H3 |
| Standard InChI Key | LGBDYFSMZPRVLL-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=C(N1)C)Br)C(=O)OC |
| Canonical SMILES | CC1=C(C(=C(N1)C)Br)C(=O)OC |
Introduction
Chemical Structure and Properties
Methyl 4-bromo-2,5-dimethyl-1H-pyrrole-3-carboxylate belongs to the pyrrole family of heterocyclic compounds, featuring a five-membered aromatic ring with one nitrogen atom. This compound is characterized by specific substitution patterns that enhance its chemical and biological properties: a bromine atom at the 4-position, methyl groups at the 2- and 5-positions, and a carboxylate ester group at the 3-position.
Physical and Chemical Properties
The compound has the following key properties:
| Property | Value |
|---|---|
| CAS Number | 120935-94-6 |
| Molecular Formula | C8H10BrNO2 |
| Molecular Weight | 232.07 g/mol |
| SMILES Notation | COC(=O)C1=C(C)NC(C)=C1Br |
| InChIKey | LGBDYFSMZPRVLL-UHFFFAOYSA-N |
This structure combines the aromaticity of the pyrrole ring with the reactivity of the bromine substituent, making it a valuable building block in organic synthesis .
Synthesis Methods
The synthesis of methyl 4-bromo-2,5-dimethyl-1H-pyrrole-3-carboxylate primarily involves bromination of the corresponding non-brominated precursor. Several well-established protocols have been reported in the literature.
Bromination Reactions
The most common approach involves selective bromination of methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate at the 4-position using various brominating agents.
Synthesis with Pyridinium Hydrobromide Perbromide
A high-yielding synthesis protocol utilizes pyridinium hydrobromide perbromide as the brominating agent:
| Parameter | Specification |
|---|---|
| Yield | 92% |
| Brominating Agent | Pyridinium hydrobromide perbromide |
| Base | Triethylamine |
| Solvent | Dichloromethane |
| Temperature | 0°C |
| Reaction Time | 2 hours |
The reaction conditions facilitate efficient and selective bromination, resulting in excellent yields of the target compound .
Detailed Synthesis Protocol
A detailed laboratory procedure for the synthesis involves the following steps:
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To a mixture of methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate (6.85 g, 45.0 mmol), triethylamine (8.7 mL, 63.0 mmol), and CH2Cl2 (270 mL), pyridinium bromide perbromide (15.7 g, 15.7 mmol) is added portionwise at 0°C.
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After stirring at 0°C for 2 hours, the mixture is poured into brine and extracted with ethyl acetate.
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The organic layer is dried over anhydrous MgSO4 and concentrated in vacuo.
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The residue is purified by silica gel column chromatography using hexane-ethyl acetate as the eluent.
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The product is recrystallized from hexane-ethyl acetate to give the target compound as yellow crystals (7.59 g, 92% yield) .
Alternative Synthesis Methods
An alternative approach uses pyridine perbromohydrobromide under similar conditions, also resulting in good yields of the desired product. The reaction protocol is similar to the one described above, with slight modifications to the workup procedure .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
The compound's structure has been confirmed through NMR spectroscopy:
1H NMR (300 MHz, CDCl3) δ: 2.19 (3H, s), 2.47 (3H, s), 3.82 (3H, s), 8.20 (1H, s) .
These signals correspond to:
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Two methyl groups at δ 2.19 and 2.47 ppm
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Methoxy group at δ 3.82 ppm
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N-H proton at δ 8.20 ppm
The spectral data confirms the structure with two methyl groups at the 2- and 5-positions, a methyl ester at the 3-position, and a bromine atom at the 4-position.
Chemical Reactivity and Derivatization
Methyl 4-bromo-2,5-dimethyl-1H-pyrrole-3-carboxylate serves as a versatile intermediate in organic synthesis, participating in various transformations including:
N-Substitution Reactions
The compound can undergo N-substitution reactions to produce various derivatives. For example:
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Reaction with benzyl bromide in the presence of sodium hydride in tetrahydrofuran yields methyl 1-benzyl-4-bromo-2,5-dimethyl-1H-pyrrole-3-carboxylate .
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Reaction with (2-(trimethylsilyl)ethoxy)methyl chloride following deprotonation with sodium hydride produces methyl 4-bromo-2,5-dimethyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrole-3-carboxylate .
Cross-Coupling Reactions
The bromine substituent allows the compound to participate in various cross-coupling reactions:
| Reaction Type | Conditions | Product | Yield |
|---|---|---|---|
| Suzuki Coupling | 4-fluorophenylboronic acid, Pd(PPh3)4, Na2CO3, DMF/H2O, 130°C, 20h | Methyl 4-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate | Not specified |
| Suzuki Coupling | 4-cyanophenylboronic acid, Pd(PPh3)4, Na2CO3, DMF/H2O, 130°C, 2h, argon atmosphere | Methyl 4-(4-cyanophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate | 32% |
These cross-coupling reactions demonstrate the utility of the bromine functionality as a handle for further structural elaboration, allowing access to a wide range of derivatives .
Applications in Organic Synthesis
Methyl 4-bromo-2,5-dimethyl-1H-pyrrole-3-carboxylate has found various applications in organic synthesis:
Building Block in Heterocyclic Chemistry
The compound serves as a key building block in the synthesis of more complex heterocyclic systems. Its reactivity at the bromine position enables selective functionalization, making it valuable for constructing diverse pyrrole-based compounds .
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